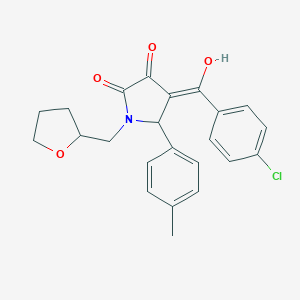
N-(thiophen-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-ylmethyl)aniline, also known as TMA, is a chemical compound with a molecular formula of C12H12N2S. It is a yellow crystalline powder that is used in various scientific research applications. TMA is a member of the aniline family and is commonly used as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(thiophen-2-ylmethyl)aniline is not fully understood. However, it has been shown to interact with various enzymes and receptors in the body, including cytochrome P450 enzymes and serotonin receptors.
Biochemical and Physiological Effects:
N-(thiophen-2-ylmethyl)aniline has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and to exhibit anti-inflammatory activity. N-(thiophen-2-ylmethyl)aniline has also been shown to have potential as a cancer chemopreventive agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(thiophen-2-ylmethyl)aniline in lab experiments is its versatility. It can be used as an intermediate in the synthesis of various compounds and can also be used as a ligand in coordination chemistry. However, one limitation is its potential toxicity. N-(thiophen-2-ylmethyl)aniline has been shown to be toxic to certain organisms and caution should be taken when handling it.
Orientations Futures
There are several future directions for research on N-(thiophen-2-ylmethyl)aniline. One area of interest is its potential use in the development of OLEDs and other optoelectronic devices. Another area of interest is its potential use as a cancer chemopreventive agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(thiophen-2-ylmethyl)aniline and its potential interactions with various enzymes and receptors in the body.
Méthodes De Synthèse
N-(thiophen-2-ylmethyl)aniline can be synthesized through a variety of methods, including the reaction of aniline with thiophene-2-carboxylic acid, or by the reaction of thiophene-2-carboxylic acid with aniline hydrochloride. Another method involves the reaction of aniline with thiophene-2-carboxaldehyde in the presence of a reducing agent.
Applications De Recherche Scientifique
N-(thiophen-2-ylmethyl)aniline has been widely used in scientific research as an intermediate in the synthesis of various compounds. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of organic materials. N-(thiophen-2-ylmethyl)aniline has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Propriétés
Nom du produit |
N-(thiophen-2-ylmethyl)aniline |
|---|---|
Formule moléculaire |
C11H11NS |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H11NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-8,12H,9H2 |
Clé InChI |
ANWYMZBJJIACHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCC2=CC=CS2 |
SMILES canonique |
C1=CC=C(C=C1)NCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)

![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)
![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266897.png)

![2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)